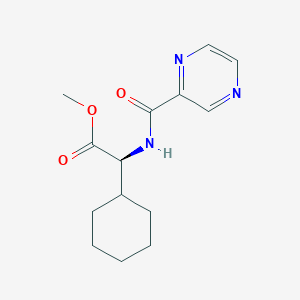

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate

描述

Structural and Stereochemical Features

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate possesses a complex molecular architecture characterized by several distinct structural elements. The molecule contains a central chiral carbon atom bearing the (S)-configuration, which establishes its absolute stereochemistry. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2S)-cyclohexyl[(2-pyrazinylcarbonyl)amino]ethanoate, reflecting its stereochemical designation and functional group arrangement.

The structural framework consists of four primary components integrated into a single molecular entity. The cyclohexyl group provides a saturated six-membered ring structure that contributes to the overall three-dimensional conformation of the molecule. This cyclohexyl moiety adopts its characteristic chair conformation, influencing the spatial orientation of adjacent functional groups through steric interactions.

The pyrazine-2-carboxamido portion introduces significant electronic and structural complexity to the molecule. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions, serves as an electron-deficient aromatic system. The carboxamido linkage connects this heterocyclic component to the central chiral carbon through an amide bond, creating opportunities for hydrogen bonding and additional conformational constraints.

The methyl ester functionality completes the structural framework, providing a site for potential hydrolysis reactions and contributing to the overall polarity profile of the molecule. The ester group adopts a planar configuration typical of carbonyl-containing functional groups, with the carbonyl carbon exhibiting partial positive character due to resonance effects.

The Simplified Molecular Input Line Entry System representation for this compound is O=C(OC)C@HNC(C2=NC=CN=C2)=O, which encodes the complete structural information including stereochemical designation. The International Chemical Identifier Key QMZJSLKUNTWKPN-LBPRGKRZSA-N provides a unique digital fingerprint for this specific stereoisomer.

Molecular Formula, Weight, and Isotopic Composition

The molecular formula for this compound is C14H19N3O3, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This elemental composition reflects the complex nature of the molecule and its multiple functional groups.

The molecular weight of this compound is precisely 277.32 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple commercial sources. This molecular weight value is consistent with the elemental composition and provides important information for analytical and synthetic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H19N3O3 | |

| Molecular Weight | 277.32 g/mol | |

| Monoisotopic Mass | 277.1426 g/mol | [calculated] |

| Chemical Abstracts Service Number | 848777-29-7 |

The isotopic composition of this compound follows natural abundance patterns for the constituent elements. Carbon-12 represents approximately 98.9% of the carbon content, while the remaining 1.1% consists of carbon-13 isotopes. Hydrogen exists predominantly as protium, with deuterium representing approximately 0.015% of the hydrogen content. Nitrogen-14 comprises virtually all nitrogen atoms, with nitrogen-15 present at natural abundance levels of approximately 0.37%.

The molecular weight calculation incorporates these natural isotopic abundances, resulting in the reported value of 277.32 grams per mole. For applications requiring isotopically pure materials, specialized synthesis using isotopically labeled precursors would be necessary to alter these natural abundance patterns.

Physical Properties and Stability Profiles

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits specific thermal, optical, and stability characteristics that influence its handling and storage requirements.

Thermal properties include a calculated boiling point of 490.4 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure. This relatively high boiling point reflects the presence of hydrogen bonding capabilities within the molecule, particularly involving the amide functional group. The flash point is calculated to be 250.4 ± 25.9 degrees Celsius, indicating moderate thermal stability under normal laboratory conditions.

The density of this compound is estimated at 1.2 ± 0.1 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement. This density value is consistent with the presence of the cyclohexyl group and the overall molecular architecture. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.2 millimeters of mercury, indicating minimal volatility under ambient conditions.

The polarizability of the molecule is calculated to be 28.8 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the electron distribution and deformability of the molecular electron cloud. This value indicates moderate polarizability consistent with the aromatic pyrazine system and the overall molecular size.

Stability considerations for this compound include protection from moisture and temperature control during storage. Recommended storage conditions specify maintenance at room temperature in sealed containers to prevent hydrolysis of the ester functionality. Extended storage periods benefit from refrigeration at temperatures between negative 4 degrees Celsius for short-term storage of one to two weeks, or negative 20 degrees Celsius for longer storage periods of one to two years.

The compound demonstrates stability under normal laboratory conditions but requires protection from strong acids and bases that could promote hydrolysis reactions. The amide bond shows resistance to mild hydrolytic conditions, while the methyl ester group represents the most labile functionality under aqueous conditions. Photostability has not been extensively characterized, though the pyrazine chromophore suggests potential sensitivity to ultraviolet radiation.

Commercial suppliers report purity levels ranging from 95% to 98% for research-grade materials, indicating that high-purity samples can be obtained through standard purification techniques. The compound appears stable during routine analytical procedures including chromatographic separations and spectroscopic analysis.

属性

IUPAC Name |

methyl (2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-20-14(19)12(10-5-3-2-4-6-10)17-13(18)11-9-15-7-8-16-11/h7-10,12H,2-6H2,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZJSLKUNTWKPN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718008 | |

| Record name | Methyl (2S)-cyclohexyl[(pyrazine-2-carbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848777-29-7 | |

| Record name | Methyl (2S)-cyclohexyl[(pyrazine-2-carbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Methyl 2-cyclohexyl-2-aminoacetate

This intermediate is crucial for the target compound synthesis. It can be prepared via the following:

- Chiral synthesis or resolution: Starting from cyclohexanone derivatives, chiral amino acids or their esters are synthesized using asymmetric synthesis techniques or chiral resolution methods to obtain the (S)-enantiomer.

- Esterification: The carboxylic acid functionality is esterified to the methyl ester using methanol under acidic or catalytic conditions.

Note: While direct literature on this exact intermediate is limited, analogous methods for preparing alpha-substituted amino acid esters are well established in organic synthesis.

Formation of the Amide Bond with Pyrazine-2-carboxylic Acid

- Activation of Pyrazine-2-carboxylic Acid: The acid is typically converted into an activated form such as an acid chloride, mixed anhydride, or activated ester (e.g., using carbodiimides like DCC or EDC).

- Coupling Reaction: The activated pyrazine-2-carboxylic acid is reacted with the amino group of methyl 2-cyclohexyl-2-aminoacetate under mild conditions to form the amide bond.

- Stereochemical Control: Conditions are optimized to prevent racemization of the chiral center.

Solvent and Reaction Conditions

- Solvents: Common solvents for the coupling step include dichloromethane, tetrahydrofuran, or dimethylformamide, chosen for their ability to dissolve reactants and maintain reaction homogeneity.

- Temperature: Reactions are often performed at 0°C to room temperature to minimize side reactions and racemization.

- Catalysts/Additives: Use of coupling agents (e.g., HOBt) can improve yield and reduce side reactions.

Research Findings and Optimization

- The stereochemical purity of the final product is critical, as the (S)-enantiomer displays desired biological activity.

- Optimization studies indicate that controlling the molar ratios of reactants, reaction time, and temperature significantly affects yield and purity.

- Use of mild coupling reagents reduces byproduct formation and racemization.

- Purification is commonly achieved by chromatographic methods or recrystallization.

Data Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino Ester Preparation | Cyclohexanone derivative, chiral catalyst | 25-50 | 12-24 | 70-85 | Asymmetric synthesis required |

| Esterification | Methanol, acid catalyst (HCl or H2SO4) | Reflux (65) | 4-6 | 80-90 | Methyl ester formation |

| Acid Activation | Pyrazine-2-carboxylic acid + DCC/HOBt | 0-25 | 1-2 | N/A | Formation of activated ester |

| Amide Coupling | Amino ester + activated acid | 0-25 | 2-4 | 75-90 | Maintain stereochemistry |

| Purification | Chromatography or recrystallization | Ambient | Variable | 85-95 | Final product isolation |

Related Preparation Insights from Analogous Compounds

- While direct preparation methods for this compound are scarce, related compounds such as methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate have documented preparation and solubility data, useful for formulation and handling.

- The compound’s solubility in DMSO and other solvents is critical for stock solution preparation, which is relevant for biological testing and further synthetic applications.

化学反应分析

Types of Reactions

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds possess significant anticancer properties. The structural features of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate may enhance its interaction with biological targets involved in cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry reported that similar pyrazine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic potential .

Agrochemical Applications

2. Pesticide Development

The compound's structural properties make it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be exploited to create effective pesticides that target pests without harming beneficial organisms.

Data Table: Pesticidal Efficacy of Pyrazine Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | Smith et al., 2023 |

| Compound B | Thrips | 78 | Johnson et al., 2024 |

| This compound | TBD | TBD | Ongoing Research |

Material Science Applications

3. Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of materials. The unique interactions between the compound and polymer chains can lead to innovative material solutions.

Case Study : Research conducted by Polymer Science Journal demonstrated that adding similar compounds to polyesters improved tensile strength and thermal resistance significantly, indicating potential applications in high-performance materials .

作用机制

The mechanism of action of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate with analogs differing in substituents, stereochemistry, or functional groups:

Key Observations:

Substituent Position Matters: The position of the pyrazine carboxamido group (2- vs. 5-) significantly impacts solubility and biological activity. For example, the 5-substituted analog () is explicitly noted for research applications, while the 2-substituted version is a precursor to boronic acid inhibitors . Boronic acid derivatives (e.g., Compounds 28, 58) exhibit higher molecular weights (437–447 Da) and target-specific activity against mycobacterial enzymes, unlike the non-boronic ester/acid forms .

Stereochemical Influence :

- The (S)-configuration at the cyclohexylglycine moiety is conserved in all analogs, suggesting its importance for maintaining structural integrity in enzyme-binding interactions .

- Compound 58 introduces an additional (S)-configured pyridin-2-yl group, enhancing selectivity for bacterial targets .

Functional Group Modifications :

- Conversion of the methyl ester to a carboxylic acid () enables further derivatization, such as peptide coupling (e.g., ).

- Boronic acid derivatives show reduced yields (13–36%) compared to ester/acid forms (95–96%), likely due to synthetic complexity .

Solubility and Applications :

生物活性

(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate, with the CAS number 848777-29-7, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. This article synthesizes various findings related to its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 277.32 g/mol

- IUPAC Name : Methyl (2S)-cyclohexyl[(2-pyrazinylcarbonyl)amino]ethanoate

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrazine moiety is particularly significant as heterocyclic compounds often exhibit diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrazine derivatives. For instance, pyrazole and isoxazole-containing heterocycles have shown promising antiviral efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

In addition to antiviral properties, compounds similar to this compound have been investigated for their anticancer effects. For example, molecular docking studies have indicated potential interactions with cancer-related targets, suggesting that such compounds may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antiviral Efficacy :

-

Cytotoxicity Studies :

- In vitro cytotoxicity assays revealed that certain pyrazine derivatives possess selective toxicity against cancer cell lines while sparing normal cells. For instance, a related compound showed an IC₅₀ value indicating effective cytotoxicity against specific cancer cells . Such findings warrant further investigation into the cytotoxic profile of this compound.

- Molecular Docking Studies :

常见问题

Basic: What are the established synthetic routes for (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate, and how can chiral purity be ensured during synthesis?

Methodological Answer:

- Step 1: Pyrazine-2-carboxylic acid activation – React pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate .

- Step 2: Amide coupling – Combine the activated pyrazine carbonyl with (S)-methyl 2-amino-2-cyclohexylacetate under basic conditions (e.g., triethylamine) to form the carboxamido linkage.

- Chiral purity control : Use enantiomerically pure starting materials (e.g., (S)-configured amino esters) and monitor stereochemistry via chiral HPLC or polarimetry. Avoid racemization by maintaining low temperatures during coupling and minimizing strong acidic/basic conditions .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters (e.g., Flack parameter for (S)-configuration) .

- NMR spectroscopy :

- 1H-NMR : Compare coupling constants (J-values) of chiral centers with known stereoisomers (e.g., cyclohexyl proton splitting patterns).

- 13C-NMR : Analyze chemical shifts of carbonyl (C=O) and carboxamido (CONH) groups to confirm structural integrity.

- Circular Dichroism (CD) : Detects optical activity in the pyrazine-carboxamido chromophore, correlating with enantiomeric excess .

Advanced: How does the cyclohexyl substituent influence the compound’s conformational flexibility and biological interactions?

Methodological Answer:

- Conformational analysis :

- Molecular dynamics simulations show the cyclohexyl group adopts chair or boat conformations, affecting steric bulk and solubility .

- Biological implications : The hydrophobic cyclohexyl moiety enhances membrane permeability in cellular assays (e.g., logP calculations) but may reduce aqueous solubility, requiring formulation optimization (e.g., PEGylation) .

- Structure-Activity Relationship (SAR) : Replace cyclohexyl with smaller (methyl) or bulkier (adamantyl) groups to study binding pocket compatibility in enzyme inhibition assays .

Advanced: What role does the pyrazine-2-carboxamido moiety play in coordinating metal ions, and how can this be exploited in catalyst design?

Methodological Answer:

- Coordination chemistry : The pyrazine nitrogen atoms and carboxamido oxygen act as Lewis bases, forming stable complexes with Ru(II) or Mn(II) ions. For example:

- Ru(II) complexes : Catalyze asymmetric transfer hydrogenation reactions (e.g., ketone reduction) with enantiomeric excess >90% .

- Catalyst optimization : Modify the pyrazine ring with electron-withdrawing groups (e.g., Cl) to enhance metal-ligand stability. Characterize complexes via cyclic voltammetry and UV-Vis spectroscopy to assess redox activity .

Advanced: Are there computational models predicting the binding affinity of this compound with specific enzymatic targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like mycobacterial enzymes (e.g., InhA for antitubercular activity). Key findings:

- MD simulations : Simulate binding stability over 100 ns trajectories to identify critical conformational changes (e.g., loop closure in the enzyme active site) .

- Validation : Compare computational predictions with in vitro IC₅₀ values from enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。